Product packaging for 3-Chloro-5-(trifluoromethoxy)anisole(Cat. No.:CAS No. 1261822-54-1)

3-Chloro-5-(trifluoromethoxy)anisole

Cat. No.: B3228179
CAS No.: 1261822-54-1
M. Wt: 226.58 g/mol
InChI Key: UYIOVXWUYKWPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated and Trifluoromethoxylated Aromatic Systems

3-Chloro-5-(trifluoromethoxy)anisole, with the chemical formula C₈H₆ClF₃O₂, belongs to a specialized class of aromatic compounds that are polysubstituted with functionalities that profoundly influence their chemical behavior. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group that can enhance a molecule's metabolic stability and bioavailability. smolecule.com The presence of both a chloro and a trifluoromethoxy substituent on an anisole (B1667542) structure results in unique electronic and steric properties. smolecule.com The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which, in concert with the electron-withdrawing chloro and trifluoromethoxy groups, creates a complex electronic environment on the aromatic ring. This unique substitution pattern dictates the compound's reactivity in various chemical transformations.

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The different substituents on the aromatic ring serve as handles for a variety of chemical modifications. The chlorine atom, for instance, provides a reactive site for cross-coupling reactions, which are fundamental in the creation of carbon-carbon and carbon-heteroatom bonds. smolecule.com This makes the compound a valuable building block for constructing more complex molecular architectures.

Furthermore, the trifluoromethoxy group is increasingly important in both agrochemical research and pharmaceutical chemistry. smolecule.com Its inclusion in molecules can enhance their lipophilicity, which can improve their ability to cross biological membranes. The compound's structure allows for its incorporation into larger, more complex molecules that may exhibit a range of biological activities. nbinno.com

Overview of Key Research Trajectories and Challenges for the Compound

Current research involving this compound and related compounds is directed toward several key areas. In medicinal chemistry, it serves as a scaffold for the synthesis of new pharmaceutical compounds. nbinno.com Its application in agricultural chemistry is also being explored, with related structures showing potential as active ingredients in crop protection products. smolecule.com In materials science, the unique electronic properties imparted by the fluorine and chlorine atoms make it a candidate for the development of advanced materials. smolecule.com

Despite its potential, the synthesis and use of this compound are not without challenges. The synthesis of polysubstituted aromatic compounds with a specific substitution pattern can be complex, often requiring multi-step procedures with careful control over reaction conditions to achieve the desired regioselectivity. smolecule.com The synthesis of related compounds often involves electrophilic aromatic substitution, which requires optimization of parameters like temperature, solvent, and catalyst systems to maximize yield and purity. smolecule.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1261822-54-1
Molecular Formula C₈H₆ClF₃O₂
Molecular Weight 226.58 g/mol
IUPAC Name 1-Chloro-3-methoxy-5-(trifluoromethoxy)benzene

Interactive Data Table: Functional Groups and Their Influence

Functional GroupTypeInfluence on Aromatic Ring
-Cl (Chloro) HalogenElectron-withdrawing, ortho-para directing
-OCH₃ (Methoxy) EtherElectron-donating, ortho-para directing
-OCF₃ (Trifluoromethoxy) FluoroetherStrongly electron-withdrawing, meta directing

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClF3O2 B3228179 3-Chloro-5-(trifluoromethoxy)anisole CAS No. 1261822-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methoxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOVXWUYKWPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 Chloro 5 Trifluoromethoxy Anisole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on a substituted benzene (B151609), such as 3-Chloro-5-(trifluoromethoxy)anisole, is dictated by the electronic and steric properties of the existing substituents.

The substituents on the aromatic ring of this compound exert significant influence on the regioselectivity of electrophilic attack. The methoxy (B1213986) group (-OCH₃) is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com Conversely, the trifluoromethoxy group (-OCF₃) and the chloro group (-Cl) are deactivating groups. minia.edu.egpitt.edu

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making the aromatic ring less nucleophilic. mdpi.comvaia.com This deactivation primarily affects the ortho and para positions, thus directing incoming electrophiles to the meta position. minia.edu.egvaia.com Halogens, like chlorine, are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because they can stabilize the arenium ion intermediate through resonance. organicchemistrytutor.compressbooks.pub

The interplay of electronic and steric factors determines the precise position of substitution. The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). The C5 position is occupied by the trifluoromethoxy group, and the C3 position by the chlorine atom.

Position 2 (ortho to methoxy, meta to chloro and trifluoromethoxy): This position is electronically favored by the methoxy group and is the most likely site for electrophilic attack.

Position 4 (para to methoxy, ortho to chloro and trifluoromethoxy): While electronically activated by the methoxy group, this position experiences steric hindrance from the adjacent chloro and trifluoromethoxy groups, making substitution less favorable compared to the C2 position.

Position 6 (ortho to methoxy, meta to chloro and trifluoromethoxy): This position is electronically equivalent to the C2 position but may experience slightly more steric hindrance from the adjacent trifluoromethoxy group.

Therefore, electrophilic substitution on this compound is expected to predominantly yield the 2-substituted product. For instance, in reactions like nitration or halogenation, the incoming electrophile will preferentially add to the C2 position. cdnsciencepub.comyoutube.com

Nucleophilic Substitution Reactions at the Aromatic Core and Halogen

Aromatic nucleophilic substitution (SₙAr) on the benzene ring of this compound is generally difficult. The presence of the electron-donating methoxy group disfavors this type of reaction. However, the electron-withdrawing trifluoromethoxy group can facilitate nucleophilic attack under certain conditions, particularly if a strong nucleophile is used. smolecule.com

Nucleophilic substitution of the chlorine atom is also challenging due to the high strength of the carbon-chlorine bond in aryl halides. stackexchange.com Such reactions typically require harsh conditions or the use of a catalyst.

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy group is generally robust and resistant to many chemical transformations. However, under specific and often harsh conditions, it can undergo reactions. The strong carbon-fluorine bonds within the trifluoromethyl moiety contribute to its stability. tcichemicals.com Recent research has explored methods for the selective transformation of C-F bonds in trifluoromethyl groups, but these are often complex and substrate-specific. tcichemicals.comacs.org

Reactions of the Chloro Substituent

The chloro group on the aromatic ring can be a site for various chemical transformations. While direct nucleophilic substitution is difficult, the chlorine atom can be replaced through metal-catalyzed cross-coupling reactions. Dehalogenation, the removal of the chlorine atom, can also be achieved under specific reductive conditions. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

This compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent serves as a handle for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netnih.gov This reaction is highly versatile and can be used to introduce a wide range of aryl, heteroaryl, or alkyl groups at the C3 position of the anisole (B1667542) ring. nih.govresearchgate.net

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, involves the coupling of the aryl chloride with a terminal alkyne. organic-chemistry.org This provides a direct route to synthesize 3-alkynyl-5-(trifluoromethoxy)anisole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This is a key method for synthesizing aniline (B41778) derivatives from aryl halides.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of more complex molecules with potential applications in various fields of chemical research.

Optimization of Catalytic Systems and Ligands

The successful functionalization of this compound via cross-coupling reactions is highly dependent on the careful selection and optimization of the catalytic system, which typically involves a palladium or nickel catalyst and a supporting ligand. The electronic and steric properties of the substrate, characterized by the presence of both an electron-donating and a strongly electron-withdrawing group, necessitate tailored catalytic conditions to achieve high efficiency and selectivity.

For Suzuki-Miyaura coupling reactions involving aryl chlorides, the choice of an appropriate phosphine (B1218219) ligand is critical to facilitate the oxidative addition of the relatively inert C-Cl bond to the metal center. nih.gov Bulky and electron-rich phosphine ligands have been shown to be effective for the coupling of challenging aryl chloride substrates. nih.gov For instance, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and related biaryl phosphines (e.g., Buchwald's ligands) are often employed to enhance catalytic activity. organic-chemistry.orgwiley.com The optimization of the base and solvent system is also crucial, with combinations like potassium phosphate (B84403) in aqueous toluene (B28343) being effective for similar transformations. nih.gov

In the context of Buchwald-Hartwig amination, the development of specialized ligands has been instrumental in expanding the substrate scope to include electron-deficient aryl chlorides. wiley.com Ligands such as MorDalPhos have demonstrated high efficacy in the amination of (hetero)aryl chlorides under both aqueous and solvent-free conditions. researchgate.net For the amination of aryl chlorides bearing electron-withdrawing groups, nickel-based catalytic systems have also emerged as a powerful alternative, often proceeding under milder conditions. acs.org The choice of base, such as potassium tert-butoxide or weaker bases like potassium phosphate, can significantly influence the reaction outcome and functional group tolerance. nih.gov

Interactive Table: Representative Catalytic Systems for Cross-Coupling of Aryl Chlorides

Cross-Coupling Reaction Catalyst Precursor Ligand Base Solvent Typical Temperature
Suzuki-Miyaura Pd₂(dba)₃ P(t-Bu)₃ K₃PO₄ Toluene/Water Room Temperature to 80 °C
Suzuki-Miyaura Pd(OAc)₂ SPhos K₂CO₃ Dioxane/Water 100 °C
Buchwald-Hartwig Amination [Pd(allyl)Cl]₂ AdBippyPhos KOPh Toluene 100 °C

| Buchwald-Hartwig Amination | NiCl₂(DME) | dcype | NaOtBu | 2-Methyl-THF | 100 °C |

Substrate Scope and Limitations

The substrate scope for cross-coupling reactions of this compound is expected to be broad, allowing for the introduction of a wide variety of substituents. However, certain limitations may arise due to the specific electronic and steric nature of the molecule.

In Suzuki-Miyaura couplings, a diverse range of aryl- and heteroarylboronic acids can likely be coupled with this compound. The presence of the electron-withdrawing trifluoromethoxy group may enhance the reactivity of the aryl chloride towards oxidative addition. However, highly sterically hindered boronic acids might exhibit lower reactivity. The reaction conditions can often be tuned to accommodate various functional groups on the boronic acid partner, including esters, ketones, and nitriles. nih.gov

For Buchwald-Hartwig amination, a wide array of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine (B109124) and piperazine (B1678402), are expected to be suitable coupling partners. wiley.comacs.org The strongly electron-withdrawing nature of the trifluoromethoxy group can facilitate the C-N bond-forming reductive elimination step. nih.gov However, challenges may be encountered with very weakly nucleophilic amines or substrates prone to side reactions under basic conditions. The use of milder bases and carefully selected ligands can often overcome these limitations. nih.gov

Interactive Table: Potential Substrate Scope for Coupling with this compound

Coupling Partner Reaction Type Potential Products General Observations
Phenylboronic acid Suzuki-Miyaura 3-Phenyl-5-(trifluoromethoxy)anisole Generally high yields with appropriate catalyst systems.
4-Methylphenylboronic acid Suzuki-Miyaura 3-(4-Methylphenyl)-5-(trifluoromethoxy)anisole Electron-donating groups on the boronic acid are well-tolerated.
4-Acetylphenylboronic acid Suzuki-Miyaura 3-(4-Acetylphenyl)-5-(trifluoromethoxy)anisole Electron-withdrawing groups are generally compatible.
Aniline Buchwald-Hartwig N-(3-Methoxy-5-(trifluoromethoxy)phenyl)aniline Requires optimized catalyst and base conditions.
Morpholine Buchwald-Hartwig 4-(3-Methoxy-5-(trifluoromethoxy)phenyl)morpholine Often proceeds with high efficiency.

Derivatization Strategies for Advanced Chemical Entities

The strategic derivatization of this compound opens avenues for the synthesis of advanced chemical entities with potential applications in medicinal chemistry and materials science. The cross-coupling reactions discussed previously are primary methods for such derivatizations.

The synthesis of biaryl compounds through Suzuki-Miyaura coupling is a key strategy. researchgate.net By coupling this compound with various functionalized boronic acids, a library of substituted biaryls can be generated. These structures are common motifs in pharmaceuticals and agrochemicals. For example, coupling with a pyridineboronic acid would yield a pyridyl-substituted anisole derivative, a scaffold found in numerous bioactive molecules.

Buchwald-Hartwig amination allows for the introduction of a diverse range of nitrogen-containing functionalities. This is particularly valuable for the synthesis of pharmacologically relevant compounds, as the aniline and related moieties are prevalent in drug molecules. wiley.com For instance, amination with a piperazine derivative could lead to the formation of a potential lead compound for drug discovery, as piperazine rings are common in centrally active agents.

Further transformations of the methoxy group can also be envisioned. Demethylation to the corresponding phenol (B47542) would provide a new site for functionalization, such as etherification or esterification, to further elaborate the molecular structure. The trifluoromethoxy group itself is generally stable under many reaction conditions, making it a valuable substituent for tuning the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. beilstein-journals.org

Computational and Theoretical Studies on 3 Chloro 5 Trifluoromethoxy Anisole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of electronic properties that govern a molecule's stability, reactivity, and spectroscopic characteristics. For 3-Chloro-5-(trifluoromethoxy)anisole, these calculations elucidate the influence of its distinct substituent groups—chloro, methoxy (B1213986), and trifluoromethoxy—on the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netdergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comnih.gov A small gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the anisole (B1667542) ring and the oxygen atom of the methoxy group, which has electron-donating character. Conversely, the LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing chloro and trifluoromethoxy groups.

Table 1: Key Reactivity Descriptors Derived from HOMO/LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov
Chemical Softness (S) 1 / η Reciprocal of hardness. Soft molecules are more reactive. nih.gov
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the "escaping tendency" of electrons from a stable system.

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. nih.gov |

This table is interactive. Click on the headers to sort.

These parameters collectively suggest that this compound, with its combination of electron-donating and strongly electron-withdrawing groups, possesses a moderate reactivity profile, likely susceptible to both electrophilic and nucleophilic attack at different positions.

The electronic properties of this compound are dictated by the interplay of its three substituents on the benzene (B151609) ring.

Chloro Group (-Cl): Halogens are deactivating yet ortho-, para-directing. The chloro group is electronegative and withdraws electron density through the sigma bond (inductive effect), making the ring less reactive towards electrophiles. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group. The powerful inductive effect of the three fluorine atoms dominates. nih.gov Unlike the methoxy group, the resonance donation from the oxygen is severely diminished because the fluorine atoms pull electron density away from the oxygen, making its lone pairs less available for delocalization. The -OCF₃ group is considered a powerful, long-range electron-withdrawing substituent. nih.govresearchgate.net

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility lies in the rotation around the C(aryl)-O bonds of the methoxy and trifluoromethoxy substituents.

The orientation of the -OCH₃ and -OCF₃ groups relative to the plane of the benzene ring is crucial. The methoxy group typically prefers a planar conformation where the methyl group lies in the plane of the aromatic ring to maximize resonance stabilization. However, steric hindrance from adjacent substituents can force it out of the plane. For the trifluoromethoxy group, the conformational preference is less straightforward due to the bulk and electrostatic interactions of the CF₃ group. nih.gov

Computational methods, such as potential energy surface (PES) scans, can be used to determine the most stable conformers by calculating the energy of the molecule as a function of the dihedral angles of these substituents.

Table 2: Expected Dihedral Angles for Stable Conformers

Dihedral Angle Description Expected Value (degrees) Rationale
C2-C1-O-C(methyl) Rotation of methoxy group ~0 or ~180 Planar orientation favored for π-conjugation.

Note: These are predicted values based on general principles. Precise values would require specific quantum chemical calculations.

Understanding the preferred conformation is essential as it influences the molecule's dipole moment, crystal packing, and interaction with biological targets.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. dergipark.org.traustinpublishinggroup.com It is particularly valuable for studying reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. austinpublishinggroup.com This allows for the determination of activation energies and reaction pathways. austinpublishinggroup.com

For this compound, DFT could be employed to study various reactions, such as electrophilic aromatic substitution. Given the directing effects of the substituents, an incoming electrophile would be directed to the ortho/para positions relative to the methoxy group (positions 2, 4, 6) and the meta position relative to the chloro and trifluoromethoxy groups. The positions ortho to the methoxy group (2 and 6) are the most likely sites of attack.

A DFT study would involve:

Reactant and Product Optimization: Finding the lowest energy structures for the starting material and the potential products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: To confirm the nature of the stationary points (minimum for reactants/products, first-order saddle point for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: To ensure that the found transition state correctly connects the desired reactants and products.

These calculations would provide a quantitative understanding of the regioselectivity and the energy barriers associated with different reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Chemical Scaffolds (Focus on Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that relate variations in activity to variations in molecular descriptors. benthamscience.com

While a specific QSAR study on this compound may not be available, the principles can be applied to chemical scaffolds containing this moiety. The goal is to predict the activity of new compounds based on calculated structural descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 3: Relevant Structural Descriptors for QSAR Studies

Descriptor Class Example Descriptors Information Provided
Electronic Dipole moment, Partial charges, HOMO/LUMO energies Describes the electronic distribution, polarity, and reactivity of the molecule.
Steric Molecular volume, Surface area, Molar refractivity Relates to the size and shape of the molecule, influencing how it fits into a binding site. umich.edu
Hydrophobic LogP (octanol-water partition coefficient) Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and transport.
Topological Connectivity indices (e.g., Kier & Hall indices) Numerical representation of the molecular structure, including branching and connectivity.

| 3D Descriptors | van der Waals surface area, Potential energy | Accounts for the three-dimensional conformation and interaction fields of the molecule. acs.org |

In a hypothetical QSAR study involving derivatives of this compound, these descriptors would be calculated for each analogue. A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model correlating these descriptors with the observed biological activity. nih.gov Such a model could then guide the design of new, more potent compounds.

Solvent Effects and Intermolecular Interactions in Theoretical Models

Chemical reactions and biological processes almost always occur in a solvent. The solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Therefore, it is crucial to include solvent effects in theoretical models.

There are two main approaches to modeling solvation:

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is computationally expensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a popular example.

For this compound, a polar molecule, electrostatic interactions with a polar solvent would be significant. An implicit solvent model would likely be sufficient to capture the general effects of the solvent on its conformational equilibrium and reaction energetics. DFT calculations performed with a continuum model would provide more realistic energy profiles for reactions in solution compared to gas-phase calculations.

Furthermore, computational methods can be used to study specific intermolecular interactions, such as π-stacking or halogen bonding, which could be important for the binding of this compound to a biological receptor or for its self-assembly in the solid state.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Chloro-5-(trifluoromethoxy)anisole. smolecule.com By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons will appear as complex multiplets in the downfield region (typically 6.8-7.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the chloro and trifluoromethoxy substituents. The methoxy group protons will present as a sharp singlet further upfield, typically around 3.8 ppm.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton. The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the methoxy group will appear around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon atom directly bonded to the trifluoromethoxy group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR is particularly useful for fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal provides a clear diagnostic marker for the presence and electronic environment of the -OCF₃ group.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹HAromatic C-H6.8 - 7.5Multiplet (m)
¹HMethoxy (-OCH₃)~3.8Singlet (s)
¹³CMethoxy (-OCH₃)55 - 60Quartet (q)
¹³CAromatic C-H110 - 130Doublet (d)
¹³CAromatic C-Cl134 - 136Singlet (s)
¹³CAromatic C-O (Anisole)155 - 160Singlet (s)
¹³CAromatic C-O (Trifluoromethoxy)148 - 152Quartet (q)
¹³CTrifluoromethyl (-CF₃)120 - 125Quartet (q, J ≈ 250-280 Hz)
¹⁹FTrifluoromethoxy (-OCF₃)-58 to -65Singlet (s)

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are employed to definitively establish the molecule's connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map the relationships between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for each of the three protonated aromatic carbons.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

For this compound (C₈H₆ClF₃O), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion, with a primary peak (M⁺) and a secondary peak (M+2) of about one-third the intensity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. csic.es This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the molecular formula C₈H₆ClF₃O by matching the experimentally measured mass to the calculated theoretical exact mass.

Data Table: Theoretical Exact Mass for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₈H₆³⁵ClF₃O³⁵Cl226.0008
C₈H₆³⁷ClF₃O³⁷Cl227.9979

Anisole (B1667542) and its derivatives are known to function as effective dopants in Atmospheric Pressure Photoionization (APPI) mass spectrometry. nih.gov APPI is an ionization method particularly suited for nonpolar and low-polarity compounds that are difficult to ionize by other techniques like electrospray ionization (ESI). In APPI, a dopant is added to the mobile phase to facilitate the ionization of the analyte.

Research has shown that compounds like 3-(trifluoromethyl)anisole (B1295162) can be used as dopants to enhance ionization. researchgate.net When ionized by the APPI photon source, the dopant molecule forms a radical cation (D⁺•). This dopant ion can then transfer its charge to the analyte molecule (A) through a charge-exchange reaction, especially if the analyte has a lower ionization energy than the dopant. This process significantly increases the signal intensity and sensitivity of the analysis for certain classes of compounds. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific bonds. Key expected vibrational modes include:

C-H stretching: From the aromatic ring and the methoxy group.

C=C stretching: Within the aromatic ring.

C-O-C stretching: The asymmetric and symmetric stretches of the anisole ether linkage.

C-F stretching: Strong, characteristic absorptions from the trifluoromethoxy group, typically in the 1100-1300 cm⁻¹ region.

C-Cl stretching: A distinct band in the lower frequency region of the spectrum.

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-H StretchAr-H3000 - 3100Medium
Aliphatic C-H Stretch-OCH₃2850 - 2960Medium
Aromatic C=C StretchBenzene (B151609) Ring1450 - 1600Medium to Strong
Asymmetric C-O-C StretchAr-O-CH₃1230 - 1270Strong
Symmetric C-O-C StretchAr-O-CH₃1020 - 1050Medium
C-F Stretch-OCF₃1100 - 1300Very Strong
C-Cl StretchAr-Cl600 - 800Medium to Strong

Role of 3 Chloro 5 Trifluoromethoxy Anisole As a Research Intermediate

Building Block in Complex Organic Molecule Synthesis

The molecular architecture of 3-Chloro-5-(trifluoromethoxy)anisole makes it an attractive starting material for the synthesis of more intricate organic molecules. The presence of both a chlorine atom and a trifluoromethoxy group significantly influences the electronic nature of the aromatic ring, rendering it susceptible to a variety of chemical transformations. The chlorine atom, a halogen, serves as a versatile handle for cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Chemists can leverage the reactivity of the chloro substituent in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are cornerstones of modern organic synthesis, enabling the facile connection of the anisole (B1667542) core to a wide array of other molecular fragments, including aryl, alkyl, alkynyl, and amino groups. The trifluoromethoxy group, being a strong electron-withdrawing group, can influence the regioselectivity and efficiency of these coupling reactions.

Furthermore, the methoxy (B1213986) group can be a precursor to a hydroxyl group through demethylation, opening another avenue for functionalization. This latent reactivity, combined with the stability of the trifluoromethoxy group under many reaction conditions, allows for a stepwise and controlled elaboration of the molecular structure.

Precursor for Advanced Materials Research

The unique electronic properties conferred by the trifluoromethoxy group make this compound a compound of interest in the development of advanced materials. The high electronegativity and lipophilicity of the -OCF3 group can be exploited to fine-tune the properties of polymers, liquid crystals, and other functional materials. smolecule.com

In materials science, the incorporation of fluorinated moieties is a well-established strategy to enhance thermal stability, chemical resistance, and specific electronic characteristics. For instance, the trifluoromethoxy group can influence the dielectric properties and mesomorphic behavior of liquid crystals, which are critical for applications in display technologies. smolecule.com While specific research detailing the use of this compound in this area is emerging, its structural analog, 2-Chloro-5-(trifluoromethoxy)anisole, is recognized for its potential in creating materials with specific functionalities due to its electronic properties. smolecule.com The ability to further functionalize the molecule via its chloro group allows for the integration of this fluorinated anisole unit into larger polymeric or supramolecular architectures, thereby creating materials with tailored properties.

Application in Agrochemical Lead Compound Development (Focus on Chemical Synthesis of Novel Scaffolds)

The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort. Fluorinated compounds play a crucial role in this field, often enhancing the biological activity and metabolic stability of pesticides and herbicides. The trifluoromethoxy group is a known toxophore in many active agrochemical ingredients.

This compound serves as an excellent scaffold for the synthesis of novel agrochemical candidates. The chloro- and trifluoromethoxy-substituted phenyl ring is a key feature in a number of commercial and investigational agrochemicals. For example, a patent for the synthesis of 3-chloro-5-trifluoromethyl trifluoro acetophenone, an important intermediate for pesticides, highlights the value of the 3-chloro-5-substituted phenyl moiety in this sector. google.com By analogy, this compound can be utilized in similar synthetic strategies to access new generations of agrochemicals.

The synthetic utility of this intermediate lies in its ability to participate in reactions that build the core structures of potential herbicides, fungicides, and insecticides. The chlorine atom can be displaced or used as a coupling site to introduce other pharmacophores, while the trifluoromethoxy and methoxy groups modulate the physicochemical properties of the resulting molecules to optimize their uptake and translocation in target organisms. The herbicidal properties of the related 2-Chloro-5-(trifluoromethoxy)anisole further underscore the potential of this class of compounds in crop protection. smolecule.com

Role in Pharmaceutical Intermediate Synthesis (Focus on Chemical Synthesis of Drug Precursors)

In pharmaceutical research, the introduction of fluorine-containing groups is a widely used strategy to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. The trifluoromethoxy group, in particular, is recognized for its ability to enhance lipophilicity and act as a stable bioisostere for other functional groups.

This compound is a valuable intermediate for the synthesis of drug precursors. The chloro- and trifluoromethoxy-substituted aromatic core is present in various biologically active molecules. A patent describing the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine for pharmaceutical applications underscores the importance of this substitution pattern in medicinal chemistry. google.com Although this patent uses a difluoro- instead of a trifluoromethoxy group, the synthetic principles and the desired molecular features are closely related.

The synthesis of pharmaceutical intermediates from this compound would typically involve the transformation of the chloro and methoxy groups to introduce functionalities that can be further elaborated into the final drug molecule. For instance, the chloro group can be converted into an amino, cyano, or other functional group that can participate in the key bond-forming reactions to construct the desired drug scaffold. The inherent stability of the trifluoromethoxy group ensures that this beneficial moiety is retained throughout the synthetic sequence.

Design and Synthesis of Novel Chemical Biology Probes and Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The design and synthesis of chemical probes with specific properties are central to this field. The unique characteristics of this compound make it a potential building block for the creation of such tools.

The trifluoromethoxy group can serve as a useful spectroscopic marker. For example, ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) is a powerful analytical technique with a high signal-to-noise ratio and a large chemical shift range, making it ideal for studying molecular interactions and cellular uptake. Incorporating a trifluoromethoxy group from this compound into a bioactive molecule can allow researchers to track its fate in a biological environment using ¹⁹F NMR.

Furthermore, the reactive chloro group provides a site for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. This would enable the conversion of a bioactive molecule derived from this intermediate into a versatile chemical probe for applications in target identification, imaging, and pull-down assays. While specific examples utilizing this compound for this purpose are not yet widely reported, the fundamental chemistry supports its potential in this exciting area of research.

Future Directions and Emerging Research Avenues for 3 Chloro 5 Trifluoromethoxy Anisole

Exploration of New Catalytic Transformations for Sustainable Synthesis

The synthesis of 3-Chloro-5-(trifluoromethoxy)anisole and its derivatives is poised to benefit from advancements in sustainable catalysis. Future research will likely focus on developing greener, more efficient, and selective catalytic methods for its production and subsequent functionalization.

One promising area is the use of earth-abundant metal catalysts to replace precious metals like palladium, which are often used in cross-coupling reactions for the formation of C-O and C-C bonds. mpg.de Research into catalysts based on iron, copper, or nickel could lead to more economical and environmentally friendly synthetic routes. mpg.deresearchgate.net For instance, the development of copper-salt catalysts for the synthesis of chloroanisoles from dichlorobenzenes demonstrates a move towards more sustainable processes that could be adapted for this compound. google.comgoogle.com

Late-stage functionalization (LSF) represents another critical research frontier. nih.gov Developing catalytic methods to selectively introduce or modify functional groups on the this compound core at a late stage of a synthetic sequence would provide rapid access to a diverse range of analogues for screening in drug discovery and materials science. researchgate.net This could involve palladium-catalyzed C-H imidation or fluorination, although extending this to complex substrates without directing groups remains a challenge. acs.org Biocatalysis, using evolved enzymes like flavin-dependent halogenases, could also offer unparalleled chemo- and site-selectivity for the late-stage modification of the aromatic ring. nih.gov

Furthermore, the development of catalytic trifluoromethoxylation reactions is an active area of research. researchgate.netnih.gov While many current methods have limitations such as harsh conditions or the use of toxic reagents, newer strategies involving visible-light photoredox catalysis are emerging as milder and more sustainable alternatives. scispace.com

Catalytic ApproachPotential Application to this compoundSustainability Aspect
Earth-Abundant Metal Catalysis (e.g., Fe, Cu, Ni)Synthesis of the anisole (B1667542) core structure.Reduces reliance on expensive and toxic precious metals. mpg.de
Late-Stage Functionalization (LSF)Introduction of new functional groups onto the existing scaffold.Increases synthetic efficiency and allows for rapid diversification. nih.gov
BiocatalysisSelective modification of C-H bonds.Highly selective and environmentally benign reaction conditions. nih.gov
Photoredox CatalysisIntroduction of the trifluoromethoxy group.Utilizes visible light as a renewable energy source, enabling milder reaction conditions. scispace.com

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical synthesis is increasingly intertwined with automation and high-throughput experimentation (HTE). Integrating the synthesis of this compound and its derivatives into these platforms could significantly accelerate discovery and optimization processes.

Automated flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. syrris.comresearchgate.netnih.govyoutube.com For the synthesis of a molecule like this compound, which may involve hazardous reagents or intermediates, flow chemistry provides a safer and more controlled environment. nih.gov Automated flow systems can be programmed to perform multi-step syntheses, including reaction, work-up, and purification, thereby reducing manual intervention and accelerating the production of compound libraries. syrris.comyoutube.com

High-throughput experimentation (HTE) is a powerful tool for the rapid screening of reaction conditions, catalysts, and substrates. scienceintheclassroom.orgtandfonline.comacs.org By running a large number of experiments in parallel on a small scale, HTE can quickly identify optimal conditions for the synthesis of this compound or for its subsequent reactions. mpg.descienceintheclassroom.org This approach is particularly valuable for discovering novel catalytic systems or for mapping the scope of a new reaction. tandfonline.com Fluorescence-based assays, for example, can be employed for the high-throughput screening of coupling reactions. acs.org

The combination of HTE with machine learning algorithms can further enhance the efficiency of chemical research. The large datasets generated by HTE can be used to train models that predict reaction outcomes and propose new experimental conditions, creating a "self-driving lab" for chemical synthesis. mpg.de

TechnologyApplication to this compoundKey Benefits
Automated Flow ChemistrySynthesis and derivatization.Increased safety, reproducibility, and scalability; enables multi-step synthesis. syrris.comresearchgate.netnih.govyoutube.com
High-Throughput Experimentation (HTE)Optimization of synthetic routes and discovery of new reactions.Rapid screening of a large parameter space; efficient use of materials. scienceintheclassroom.orgtandfonline.comacs.org
Machine LearningPrediction of reaction outcomes and design of experiments.Accelerates optimization and discovery by leveraging large datasets. mpg.de

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on advanced computational models to guide synthetic efforts and predict the properties of novel derivatives.

Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT studies could be employed to:

Elucidate the mechanisms of catalytic transformations for its synthesis.

Predict the regioselectivity of further functionalization reactions.

Understand the influence of the chloro, trifluoromethoxy, and methoxy (B1213986) groups on the aromatic ring's reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. oup.comnih.govnih.govyoutube.com For this compound and its derivatives, QSAR/QSPR models could be developed to:

Predict their potential as pharmaceutical or agrochemical agents.

Estimate their environmental properties, such as toxicity and biodegradability. researchgate.net

Guide the design of new molecules with desired properties.

The development of more accurate and predictive computational models will reduce the need for extensive trial-and-error experimentation, saving time and resources. youtube.com

Computational MethodApplication to this compoundPredicted Outcomes
Density Functional Theory (DFT)Mechanistic studies of reactions.Reaction pathways, transition state energies, electronic properties. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity.Potential therapeutic or agrochemical applications. oup.comnih.govnih.govyoutube.com
Quantitative Structure-Property Relationship (QSPR)Prediction of physicochemical and environmental properties.Lipophilicity, toxicity, biodegradability. researchgate.net

Development of Functional Materials Incorporating the Trifluoromethoxyanisole Core

The unique electronic properties imparted by the trifluoromethoxy group make the this compound core an attractive building block for the development of advanced functional materials. mdpi.comsciengine.com Fluorinated polymers, in particular, are known for their exceptional chemical inertness, thermal stability, low surface energy, and interesting electrical properties. mdpi.comsciengine.comresearchgate.net

Future research could explore the incorporation of the this compound moiety into various polymer backbones to create materials with tailored properties for specific applications. sciengine.comresearchgate.net These could include:

Advanced Polymers: The trifluoromethoxy group can enhance the solubility and processability of polymers while maintaining thermal stability. sciengine.comresearchgate.net Polymers containing this moiety could find use in high-performance applications where chemical and thermal resistance are crucial.

Electronic Materials: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of materials. sciengine.comresearchgate.net This makes the this compound core a candidate for incorporation into organic semiconductors, dielectrics for capacitors, and materials for energy storage devices like lithium batteries. sciengine.comresearchgate.netacs.org

Biomedical Materials: Fluorinated polymers are often biocompatible and have been used in various biomedical applications, including drug delivery systems and tissue engineering. mdpi.com The specific properties of the this compound unit could be leveraged to design novel biomaterials.

The synthesis of these materials would likely involve the polymerization of functionalized this compound monomers.

Material ClassPotential Role of this compoundPotential Applications
Fluorinated PolymersAs a monomer or functional unit.High-performance coatings, chemically resistant materials. mdpi.comsciengine.comresearchgate.net
Electronic MaterialsTo tune electronic properties.Organic electronics, energy storage, sensors. sciengine.comresearchgate.netacs.org
Biomedical PolymersAs a component of biocompatible materials.Drug delivery, tissue engineering scaffolds. mdpi.com

Investigation of Environmental Fate and Degradation Pathways from an Academic Chemistry Perspective

As with any synthetic chemical, a thorough understanding of the environmental fate and potential degradation pathways of this compound is crucial from an academic and regulatory standpoint. The presence of both a chloro and a trifluoromethoxy group on the aromatic ring presents a unique case for environmental chemistry research.

Organofluorine compounds, particularly those with perfluoroalkyl moieties, are known for their high persistence in the environment. nih.govengrxiv.orgrsc.orgresearchgate.net The carbon-fluorine bond is exceptionally strong, making these compounds resistant to both biotic and abiotic degradation. nih.gov Similarly, chlorinated aromatic compounds can be recalcitrant to degradation, with higher degrees of chlorination often correlating with increased persistence under aerobic conditions. eurochlor.org

Future academic research should focus on elucidating the potential degradation pathways of this compound under various environmental conditions. Key research questions include:

Biodegradation: Can microorganisms degrade this compound? Research could investigate both aerobic and anaerobic degradation pathways. Aerobic degradation might be initiated by dioxygenases, while anaerobic degradation could proceed via reductive dehalogenation. eurochlor.orgnih.gov The high stability of the C-F bond may, however, hinder microbial degradation. nih.gov

Abiotic Degradation: What is the role of abiotic processes such as photolysis and hydrolysis in the breakdown of this compound? The absorption of UV light could potentially lead to the cleavage of the C-Cl or C-O bonds.

Transformation Products: What are the potential transformation products of this compound in the environment? Identifying these products is essential for a complete environmental risk assessment.

This research will be critical for ensuring the responsible development and use of materials derived from this compound. engrxiv.org

Degradation PathwayKey Research QuestionsPotential Mechanisms
BiodegradationCan microorganisms metabolize the compound?Aerobic: Dioxygenase attack. Anaerobic: Reductive dehalogenation. eurochlor.orgnih.gov
Abiotic DegradationIs the compound susceptible to photolysis or hydrolysis?UV-induced cleavage of C-Cl or C-O bonds.
Transformation ProductsWhat are the breakdown products?Identification of smaller, potentially more mobile or toxic compounds.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethoxy)anisole in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, halogenated anisole derivatives can be prepared by reacting a chloro- or fluoro-substituted phenol with trifluoromethoxy reagents under acidic or basic conditions. Key steps include:
  • Using trifluoromethanol or its derivatives as electrophiles in substitution reactions .
  • Optimizing reaction temperature (e.g., 50–80°C) and solvents (e.g., THF or DMF) to enhance yield .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
    Post-synthesis purification often involves column chromatography or recrystallization to remove unreacted starting materials.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization should combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra to confirm substitution patterns (e.g., chemical shifts for Cl and CF3_3O groups at δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., MW = 212.56 g/mol for the phenol derivative) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% for research-grade compounds) .
  • Refractive Index : Compare experimental values (e.g., 1.4702) with literature data .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in different solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., electron-withdrawing CF3_3O and Cl groups). Key steps include:
  • Geometry optimization using B3LYP/6-311+G(d,p) basis sets .
  • Solvent effects (e.g., toluene or THF) via the Polarizable Continuum Model (PCM) .
  • Binding energy analysis (e.g., S0_0 state energies ~1901 cm1^{-1} for anisole-CO2_2 clusters) to predict intermolecular interactions .
    Discrepancies between experimental and theoretical values (e.g., ~1000 cm1^{-1} difference in binding energies) should be resolved by cross-validating with spectroscopic data .

Q. How can contradictory data in spectroscopic analysis of halogenated anisole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
  • Comparative Analysis : Use deuterated solvents (e.g., CDCl3_3) to eliminate solvent-induced shifts in NMR .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., confirming para vs. meta substitution) .
  • Dynamic NMR : Study rotational barriers of the trifluoromethoxy group to explain split peaks .

Q. What strategies minimize by-product formation during the synthesis of halogenated anisole derivatives?

  • Methodological Answer : By-products (e.g., di-substituted isomers) can be reduced by:
  • Controlled Stoichiometry : Limit trifluoromethoxy reagents to 1.1 equivalents to prevent over-substitution .
  • Catalytic Systems : Use Pd catalysts for selective coupling reactions .
  • Low-Temperature Reactions : Slow reaction kinetics at 0–5°C to favor mono-substitution .

Q. How does the trifluoromethoxy group influence electronic properties in material science applications?

  • Methodological Answer : The CF3_3O group enhances thermal stability and electron-deficient character, making the compound useful in:
  • Polymer Science : As a monomer for fluorinated polymers with high glass transition temperatures (>200°C) .
  • Liquid Crystals : Modulate mesophase behavior via steric and electronic effects .
  • Coordination Chemistry : Act as a weak Lewis acid in metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(trifluoromethoxy)anisole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(trifluoromethoxy)anisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.